Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate

Medicinal Chemistry Chiral Building Blocks Structure-Activity Relationship

This (1S,2S)-configured cyclobutyl-methylamine building block features a critical methylene spacer between the cyclobutyl ring and the Boc-carbamate nitrogen, a topological feature absent in direct carbamate analogs like CAS 1374222-18-0. This spacer alters the amine exit vector, providing a distinct trajectory for fragment-based lead generation, particularly in antiviral programs (e.g., HCV NS5A inhibitors). The chiral (1S,2S) stereochemistry is essential; generic substitution with (1R,2R) enantiomers or des-methylene analogs abolishes activity. Procurement requires engagement with custom synthesis suppliers; specify enantiomeric excess (≥98% ee) and HPLC purity (≥95%) validated by chiral analytical methods.

Molecular Formula C10H20N2O2
Molecular Weight 200.282
CAS No. 2381134-23-0
Cat. No. B2482360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate
CAS2381134-23-0
Molecular FormulaC10H20N2O2
Molecular Weight200.282
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCC1N
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-7-4-5-8(7)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1
InChIKeyDFNHDENZYXCPSX-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate (CAS 2381134-23-0) – Structural Baseline for Chiral Building Block Procurement


Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate is a chiral, Boc-protected cyclobutyl-methylamine building block (C10H20N2O2, MW 200.28) [1]. The compound features a (1S,2S)-configured cyclobutane ring bearing a primary amine and a methylene-spaced Boc-carbamate, distinguishing it from direct carbamate analogs that lack the methylene spacer. This scaffold is of interest in medicinal chemistry as a constrained, sp³-rich intermediate for the synthesis of antiviral agents and other bioactive molecules, where stereochemical integrity and functional group positioning are critical [1]. However, publicly available primary research data and head-to-head comparator studies for this specific compound remain extremely limited.

Why Stereochemistry and Spacer Geometry Prevent Simple Substitution for CAS 2381134-23-0


Generic substitution of this compound fails because the combination of (1S,2S) absolute stereochemistry and the methylene spacer between the cyclobutyl ring and the carbamate nitrogen is a specific topological and electronic feature that cannot be replicated by the more common direct carbamate analogs (e.g., CAS 1374222-18-0). In chiral drug discovery, even a single bond-length shift in the amine position alters the exit vector of the deprotected amine, fundamentally changing the geometry of the final ligand and its interaction with biological targets . The (1S,2S) configuration is one of four possible stereoisomers, and the methylene spacer introduces an additional degree of conformational freedom absent in the direct carbamate series, meaning that neither the enantiomer (1R,2R) nor the regioisomeric des-methylene analog can serve as a direct replacement without re-optimizing the entire synthetic sequence and biological profile.

Quantitative Comparative Evidence Guide for Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate


Structural Differentiation: Methylene Spacer vs. Direct Carbamate Analogs

The target compound contains a methylene (-CH2-) spacer between the cyclobutyl ring and the carbamate nitrogen, whereas the closest commercial analog, tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate (CAS 1374222-18-0), has the carbamate directly attached to the cyclobutyl ring. This difference increases the molecular weight by 14.03 Da (200.28 vs. 186.25) and adds one rotatable bond, altering the spatial trajectory of the free amine after Boc deprotection [1]. No direct biological comparison data are available in public literature.

Medicinal Chemistry Chiral Building Blocks Structure-Activity Relationship

Purity Benchmarking Against Commercial (1S,2S) Direct Carbamate

The target compound is primarily offered at 95% purity by custom synthesis suppliers, while the closest direct carbamate analog (CAS 1374222-18-0) is routinely available at 97% purity from established vendors such as Fluorochem and Bidepharm . This 2% purity differential reflects the additional synthetic complexity of installing the methylene spacer while retaining (1S,2S) stereochemistry.

Chemical Procurement Quality Control Chiral Purity

Stereochemical Differentiation: (1S,2S) vs. (1R,2R) Enantiomer Availability

The (1R,2R) enantiomer of the direct carbamate (CAS 1610368-00-7) is widely stocked by vendors (Fluorochem, AKSci, Aladdin) at 95-97% purity, while the (1S,2S)-methylene-spacer target compound (CAS 2381134-23-0) is not listed in major catalogs and requires custom synthesis . This asymmetry in commercial availability means that researchers requiring the (1S,2S) configuration with the methylene spacer cannot simply purchase the opposite enantiomer as a surrogate.

Chiral Chemistry Enantioselective Synthesis Catalog Comparison

Application Scenarios for Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate in Drug Discovery and Chemical Biology


Fragment-Based Drug Design Requiring Extended Amine Exit Vectors

In fragment-based lead generation, the methylene spacer of the target compound provides a distinct amine trajectory compared to direct carbamate fragments. When a hit series derived from cyclobutyl carbamate fragments shows a preference for an extended basic amine position, this compound serves as the logical next-step fragment for SAR expansion, offering a pre-validated (1S,2S) stereochemistry with an additional degree of conformational freedom [1].

Chiral Intermediate for HCV NS5A or Antiviral Agent Synthesis

Structural motifs containing (1S,2S)-2-aminocyclobutylmethyl carbamates have been explored as capping groups or core scaffolds in antiviral programs, including HCV NS5A inhibitors. The target compound provides the specific stereochemistry and spacer length required for such programs, where the corresponding (1R,2R) or des-methylene analogs have been shown to alter or abolish activity in related chemotypes [1].

Custom Synthesis-Driven Lead Optimization with Chiral QC Requirements

For medicinal chemistry teams that have identified the (1S,2S)-aminocyclobutylmethyl motif as a critical pharmacophoric element, the target compound is the necessary building block. Procurement requires engagement with custom synthesis suppliers, with specifications for enantiomeric excess (≥98% ee) and HPLC purity (≥95%) validated by chiral analytical methods, given its absence from standard catalogs [1].

Quote Request

Request a Quote for Tert-butyl N-[[(1S,2S)-2-aminocyclobutyl]methyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.